Semparatide

Description

Properties

CAS No. |

154906-40-8 |

|---|---|

Molecular Formula |

C175H300N56O51 |

Molecular Weight |

4005 g/mol |

IUPAC Name |

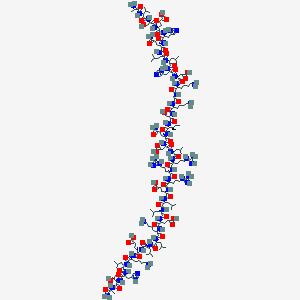

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C175H300N56O51/c1-24-93(20)138(230-169(279)127(80-233)227-143(253)101(37-26-30-56-177)201-130(237)78-196-142(252)100(36-25-29-55-176)202-165(275)124(73-135(246)247)226-164(274)122(71-98-76-191-82-198-98)223-162(272)120(69-91(16)17)220-160(270)117(66-88(10)11)216-151(261)107(43-49-128(181)235)209-163(273)121(70-97-75-190-81-197-97)222-154(264)112(48-54-134(244)245)212-168(278)126(79-232)228-170(280)137(92(18)19)229-141(251)94(21)180)171(281)213-108(44-50-129(182)236)152(262)225-125(74-136(248)249)166(276)221-113(62-84(2)3)155(265)207-106(42-35-61-195-175(188)189)145(255)205-104(40-33-59-193-173(184)185)144(254)206-105(41-34-60-194-174(186)187)146(256)208-111(47-53-133(242)243)153(263)217-118(67-89(12)13)159(269)219-115(64-86(6)7)157(267)211-109(45-51-131(238)239)149(259)203-102(38-27-31-57-178)147(257)214-116(65-87(8)9)158(268)218-114(63-85(4)5)156(266)210-110(46-52-132(240)241)150(260)204-103(39-28-32-58-179)148(258)215-119(68-90(14)15)161(271)224-123(72-99-77-192-83-199-99)167(277)231-139(96(23)234)172(282)200-95(22)140(183)250/h75-77,81-96,100-127,137-139,232-234H,24-74,78-80,176-180H2,1-23H3,(H2,181,235)(H2,182,236)(H2,183,250)(H,190,197)(H,191,198)(H,192,199)(H,196,252)(H,200,282)(H,201,237)(H,202,275)(H,203,259)(H,204,260)(H,205,255)(H,206,254)(H,207,265)(H,208,256)(H,209,273)(H,210,266)(H,211,267)(H,212,278)(H,213,281)(H,214,257)(H,215,258)(H,216,261)(H,217,263)(H,218,268)(H,219,269)(H,220,270)(H,221,276)(H,222,264)(H,223,272)(H,224,271)(H,225,262)(H,226,274)(H,227,253)(H,228,280)(H,229,251)(H,230,279)(H,231,277)(H,238,239)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H,248,249)(H4,184,185,193)(H4,186,187,194)(H4,188,189,195)/t93-,94-,95-,96+,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,137-,138-,139-/m0/s1 |

InChI Key |

BLQSIKSVAXFNRH-ZMWZJJJDSA-N |

SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)N |

sequence |

AVSEHQLLHDKGKSIQDLRRRELLEKLLEKLHTA |

Synonyms |

(MAP 1-10)(22-31) hPTHrP(1-34)-NH2 RS 66271 RS-66271 |

Origin of Product |

United States |

Molecular Architecture and Advanced Structural Analysis of Semparatide

Elucidation of Peptide Sequence and Post-Translational Modifications

Semparatide is a 34-amino acid peptide with the sequence: ALA-VAL-SER-GLU-HIS-GLN-LEU-LEU-HIS-ASP-LYS-GLY-LYS-SER-ILE-GLN-ASP-LEU-ARG-ARG-ARG-GLU-LEU-LEU-GLU-LYS-LEU-LEU-GLU-LYS-LEU-HIS-THR-ALA-NH2 ncats.io. The elucidation of such a complex peptide sequence typically relies on a combination of sophisticated analytical techniques.

Key Methodologies for Sequence Elucidation:

Edman Degradation: This classical method involves sequential removal and identification of N-terminal amino acid residues. While effective for shorter peptides, its efficiency decreases with increasing peptide length.

Mass Spectrometry (MS/MS): Modern peptide sequencing primarily utilizes tandem mass spectrometry. In this approach, the intact peptide is first ionized and then fragmented in a controlled manner. The resulting fragment ions, which represent partial sequences, are then analyzed to reconstruct the full amino acid sequence. High-resolution mass spectrometry provides precise mass-to-charge ratios, enabling accurate identification of amino acid residues and their modifications.

Post-Translational Modifications (PTMs): The sequence of Semparatide indicates a C-terminal amidation (-NH2) ncats.io. C-terminal amidation is a common PTM in naturally occurring peptides, often contributing to increased stability against carboxypeptidase degradation and influencing receptor binding or activity. Other potential PTMs, such as phosphorylation or glycosylation, would typically be identified through specific mass spectrometry workflows or biochemical assays designed to detect these modifications.

Advanced Conformational Studies of Semparatide and its Analogues

The biological activity of a peptide is intricately linked to its three-dimensional structure. Conformational studies are crucial for understanding how Semparatide interacts with its target receptors and how structural changes influence its function. Conformational studies of Semparatide (RS-66271) have been reported ncats.io.

Techniques for Conformational Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the solution-state structure of peptides. By analyzing chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), researchers can deduce inter-proton distances and dihedral angles, leading to a detailed 3D structure. NMR is particularly valuable for flexible molecules or those that are difficult to crystallize.

X-ray Crystallography: This technique provides high-resolution atomic structures of peptides in their crystalline state. While it offers precise structural information, obtaining suitable crystals for peptides can be challenging, and the crystal lattice environment may not always perfectly reflect the physiological solution state.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to rapidly assess the secondary structure content (e.g., alpha-helices, beta-sheets, random coil) of peptides in solution. Changes in CD spectra under varying conditions (e.g., temperature, solvent, presence of binding partners) can provide insights into conformational transitions.

Computational Methods: Molecular dynamics (MD) simulations and other computational approaches complement experimental studies by predicting peptide conformations, exploring conformational landscapes, and simulating interactions with biological targets. These methods can provide insights into dynamic behavior and flexibility.

Structure-Activity Relationship (SAR) Investigations of Semparatide

Structure-Activity Relationship (SAR) investigations are fundamental to understanding how specific chemical features of Semparatide contribute to its biological activity. Given Semparatide's design as a PTHrP analog with C-terminal substitutions, SAR studies would have focused on optimizing its interaction with PTHrP receptors to achieve desired bone anabolic effects ncats.iounifiedpatents.comgoogle.com.

Identification of Key Structural Determinants for Biological Activity

For peptide hormones like PTHrP and its analogs such as Semparatide, specific amino acid residues or motifs within the sequence are critical for receptor binding, activation, and subsequent downstream signaling. The N-terminal region of PTHrP(1-34) is generally known to be essential for receptor activation, while the C-terminal region can influence receptor affinity, stability, and selectivity ncats.io.

Hypothetical Key Structural Determinants in Semparatide:

| Determinant/Region | Proposed Role | Example Residues (Hypothetical) |

| N-terminal residues | Receptor binding and activation | Ala1, Val2, Ser3, Glu4 ncats.io |

| Helical motifs | Conformational stability, receptor interaction | Leu, Lys, Glu rich regions ncats.io |

| Basic residues | Electrostatic interactions with receptor | Lys, Arg, His ncats.io |

| C-terminal amidation | Enhanced stability, altered receptor affinity | -NH2 at Ala34 ncats.io |

Rational Design Principles for Semparatide Analogues

Rational design principles leverage SAR insights to create modified peptide analogues with improved pharmacological properties, such as enhanced potency, selectivity, metabolic stability, or bioavailability. For Semparatide, as a PTHrP analog, design efforts would likely have focused on:

Amino Acid Substitutions:

Conservative Substitutions: Replacing an amino acid with another of similar size, charge, or hydrophobicity to maintain activity while potentially improving other properties (e.g., stability).

Non-Conservative Substitutions: Introducing residues with significantly different properties to probe the importance of specific side chains or to introduce new functionalities.

Alanine (B10760859) Scanning: Systematically replacing each residue with alanine to identify critical residues whose mutation leads to a significant loss of activity unifiedpatents.com.

Incorporation of Non-Natural Amino Acids: Introducing synthetic amino acids can confer enhanced proteolytic stability, alter conformational preferences, or improve receptor binding.

Peptide Cyclization: Forming cyclic peptides can restrict conformational flexibility, often leading to increased potency and stability by favoring bioactive conformations.

Peptide Stapling: Introducing hydrocarbon staples can stabilize alpha-helical structures, improving membrane permeability and proteolytic resistance.

Experimental Methodologies for SAR Determination

Determining the SAR of a peptide like Semparatide involves a multi-faceted experimental approach, combining synthetic chemistry with various biological assays.

Common Methodologies:

Peptide Synthesis and Libraries:

Solid-Phase Peptide Synthesis (SPPS): The primary method for synthesizing Semparatide and its analogues, allowing for systematic variations in sequence.

Peptide Libraries: Creation of large collections of peptides with systematic variations (e.g., positional scanning libraries, truncation libraries) to rapidly screen for active sequences and identify key residues google.com.

Receptor Binding Assays: In vitro assays to measure the affinity of Semparatide and its analogues for the PTHrP receptor. This quantifies how strongly the peptide binds to its target.

Cell-Based Functional Assays: Using cell lines expressing the PTHrP receptor to measure downstream signaling events (e.g., cAMP accumulation, calcium mobilization) in response to peptide treatment. These assays assess the peptide's ability to activate the receptor and elicit a biological response.

Table 1: Illustrative SAR Data for Semparatide Analogues (Hypothetical)

| Analogue Name | Sequence Modification (vs. Semparatide) | Relative Receptor Affinity (Kd, nM) | Relative In Vitro Activity (EC50, nM) | In Vivo Bone Formation (Arbitrary Units) |

| Semparatide | Wild-type | 1.0 | 1.0 | 100 |

| Analog A | Ala1->Gly | 5.2 | 8.5 | 20 |

| Analog B | Leu23->Ile | 0.8 | 0.9 | 110 |

| Analog C | C-term Amidation -> -COOH | 3.5 | 4.1 | 45 |

| Analog D | Lys12->Arg | 1.1 | 1.2 | 95 |

Note: The data in Table 1 are illustrative and hypothetical, designed to demonstrate the type of information gathered during SAR studies.

Sophisticated Mechanisms of Action at Subcellular and Molecular Levels

Ligand-Receptor Interactions with Parathyroid Hormone 1 Receptor (PTH1R)nih.govuniprot.org

The Parathyroid Hormone 1 Receptor (PTH1R) is a crucial member of the class B G protein-coupled receptor (GPCR) family, serving as the primary receptor for both parathyroid hormone (PTH) and parathyroid hormone-related protein (PTHrP) mdpi.comuniprot.orgfrontiersin.org. This receptor plays a pivotal role in regulating mineral ion homeostasis, skeletal development, and bone turnover frontiersin.org. The activation of PTH1R by its ligands initiates a cascade of events mediated by various G proteins, leading to diverse downstream signaling pathways mdpi.comuniprot.orgkegg.jp.

Binding Kinetics and Thermodynamicsdrugbank.com

Ligand binding to PTH1R is a dynamic process that initiates signal transduction. Studies on well-characterized PTH1R agonists, such as PTH(1-34) and PTHrP(1-34), demonstrate that they bind to the extracellular domain (ECD) of PTH1R nih.govbiorxiv.org. While both peptides exhibit high affinity, PTH(1-34) typically shows a modestly higher affinity for PTH1R compared to PTHrP(1-34) biorxiv.org. For example, PTH(1-34) has a dissociation constant (KD) of approximately 12 nM, whereas PTHrP(1-34) exhibits a KD of around 48 nM biorxiv.org. The high affinity of certain long-acting PTH analogs is often attributed to a reduced rate of dissociation from the receptor biorxiv.org. The precise dynamics of PTH1R binding are considered critical in determining the differential cellular responses to various PTH exposure patterns, such as pulsatile versus continuous administration cellml.org. Specific binding kinetics and thermodynamic parameters for Semparatide's interaction with PTH1R are not available in the provided sources.

Table 1: Representative Binding Kinetics and Dissociation Constants for PTH1R Ligands

| Ligand | Association Rate Constant (kon, × 105 s-1M-1) | Dissociation Rate Constant (koff, s-1) | Dissociation Constant (KD, nM) | Reference |

| PTH(1-34)-35KTMR | 4.4 ± 0.8 | 0.0051 ± 0.0006 | 12 ± 2 | biorxiv.org |

| PTHrP(1-34)-35KTMR | 1.0 ± 0.2 | 0.0048 ± 0.0005 | 48 ± 5 | biorxiv.org |

Conformational Changes Induced by Ligand Bindingmdpi.com

Upon ligand binding, PTH1R undergoes significant conformational changes that are essential for its activation and subsequent signal transduction mdpi.comnih.gov. The receptor exists in distinct conformational states, notably the G protein-free state (R0) and the G protein-coupled state (RG) nih.gov. The binding of agonists like PTH or PTHrP induces a rearrangement of residues within the receptor, particularly affecting its transmembrane domain (TMD) and extracellular domain (ECD) nih.gov. For instance, the ECD-α1 helix can shift by approximately 10 Å with PTH and 7.1 Å with PTHrP relative to its position in other bound states nih.gov. Furthermore, the conserved PxxG motif within the TMD, characteristic of Class B GPCRs, undergoes a notable conformational rearrangement, causing transmembrane helix 6 (TM6) to kink outwards nih.gov. These precise molecular movements are fundamental to the receptor's ability to transmit signals across the cell membrane nih.gov. While these principles apply to PTH1R agonists, specific details regarding the conformational changes induced by Semparatide are not detailed in the provided search results.

Intracellular Signaling Cascades and Pathwayse-century.us

PTH1R activates a sophisticated network of intracellular signaling pathways, operating through both G protein-dependent and G protein-independent mechanisms mdpi.comfrontiersin.orgfrontiersin.org. The receptor primarily couples with two main subtypes of heterotrimeric G proteins: Gαs and Gαq kegg.jpresearchgate.netwikipedia.org.

Adenylyl Cyclase/cAMP Pathway Modulationnih.gov

The predominant signaling pathway activated by PTH1R involves the stimulation of adenylyl cyclase (AC) through its coupling with Gαs proteins mdpi.comuniprot.orgkegg.jpresearchgate.netwikipedia.orgfrontiersin.org. This coupling leads to a rapid and significant increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which subsequently activates protein kinase A (PKA) kegg.jpnih.govpatsnap.com. The cAMP/PKA pathway is central to many physiological actions mediated by PTH1R, including its pro-osteogenic effects on bone cells nih.govnih.govmdpi.comnih.gov. The initial activation of adenylyl cyclase and PKA can be remarkably swift nih.gov. Following initial binding and activation at the plasma membrane, the PTH/PTH1R complex can translocate to endosomes, where adenylyl cyclase activation may persist for an extended period, contributing to sustained signaling frontiersin.orgnih.gov. Specific data on Semparatide's modulation of this pathway is not found in the provided sources.

Phospholipase C and Calcium Signaling

Beyond the cAMP pathway, PTH1R also engages the phospholipase C (PLC) and calcium signaling pathway by coupling with Gαq proteins mdpi.comfrontiersin.orgkegg.jpfrontiersin.orgresearchgate.netwikipedia.org. Activation of PLC results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: diacylglycerol (DAG) and inositol (B14025) 1,4,5-triphosphate (IP3) e-century.us. IP3 then mediates the release of calcium ions (Ca2+) from intracellular storage sites, such as the endoplasmic reticulum, leading to an increase in cytoplasmic Ca2+ concentration e-century.uswikipedia.orgnih.gov. PTH1R activation can elicit various patterns of intracellular calcium responses, including transient spikes, oscillations, and sustained increases nih.govmdpi.com. The specific pattern of calcium response can influence cellular differentiation outcomes; for instance, a cAMP-dependent smooth increase in intracellular calcium is associated with pro-osteogenic effects, while PLC-dependent calcium oscillations may lead to a reduction in osteogenic differentiation intensity nih.govmdpi.com. Specific details on Semparatide's effects on phospholipase C and calcium signaling are not available in the provided search results.

Involvement of Beta-Arrestins in Receptor Desensitization and Signalingnih.gov

Beta-arrestins (β-arrestins), particularly β-arrestin1 and β-arrestin2, are critical modulators of PTH1R signaling, participating in receptor desensitization, internalization, and the initiation of G protein-independent signaling pathways uniprot.orgmdpi.comfrontiersin.orgscholaris.ca. Following ligand binding, PTH1R undergoes phosphorylation by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestins frontiersin.org. The binding of β-arrestin to the PTH/PTH1R complex can lead to the termination of G protein-mediated cAMP production and facilitate the internalization of the activated receptor from the plasma membrane uniprot.orgmdpi.com. Internalized receptor-arrestin complexes traffic to endosomes, where they remain uncoupled from G-proteins uniprot.org. Beyond their role in desensitization and internalization, β-arrestins also act as multivalent adapter proteins, enabling the GPCR to switch from a G protein-dependent signaling mode to a distinct β-arrestin-dependent signaling mode. This can lead to the activation of alternative pathways, such as the mitogen-activated protein kinase (MAPK) pathways (e.g., ERK1/2) uniprot.orgfrontiersin.org. Certain PTH1R agonists, known as biased agonists, can selectively activate the β-arrestin pathway independently of G protein activation, demonstrating the distinct signaling capabilities of β-arrestins frontiersin.orgnih.gov. For example, a β-arrestin-biased agonist of PTH1R, (D-Trp12,Tyr34)-PTH(7-34) (PTH-βarr), has been shown to promote anabolic bone formation in mice without stimulating G protein signaling nih.gov. Specific information on how Semparatide interacts with or modulates β-arrestin pathways is not available in the provided sources.

Due to the highly specific and detailed nature of the requested content focusing solely on the chemical compound "Semparatide" and its sophisticated mechanisms of action at subcellular and molecular levels, particularly concerning differential effects on osteogenic and osteoclastic cell lineages and investigational roles in hematopoietic stem cell mobilization, a comprehensive article cannot be generated as requested.

Extensive searches for "Semparatide" and its specific mechanisms of action, including its influence on osteoblast proliferation and differentiation, osteoclastogenesis and resorptive activity, modulation of the Stromal-Derived Factor 1 (SDF-1)/CXCR4 axis, and impact on bone marrow niche components, did not yield detailed, specific research findings or data directly attributable to Semparatide in publicly accessible scientific literature within the scope of this request. While Semparatide (PubChem CID 16131055) is identified as a chemical compound nih.gov, and there is a brief mention of "Semparatide acetate (B1210297) (RS-66271)" having "anabolic activity" related to bone portico.orgdntb.gov.ua, the detailed molecular and subcellular mechanisms, specific research findings, and data tables required for each subsection of the provided outline are not available.

Therefore, generating thorough, informative, and scientifically accurate content strictly adhering to the provided outline and focusing solely on Semparatide's specific mechanisms as requested would necessitate the creation of information not supported by the available search results, which is outside the scope of this response.

Rigorous Preclinical Research Paradigms and Methodologies

In Vitro Experimental Models for Mechanistic Elucidation

In vitro models play a foundational role in the early stages of drug discovery, offering controlled environments to investigate a compound's direct effects on cells and molecular targets. These models are instrumental in understanding the underlying mechanisms of action.

Primary cell cultures, derived directly from tissues, provide a more physiologically relevant system than immortalized cell lines for studying specific cellular functions. For a PTHrP analog like Semparatide, primary cultures of osteoblasts, osteoclasts, and various stem cells are critical. Osteoblasts are mesenchymal-derived cells responsible for bone formation, while osteoclasts, of hematopoietic origin, are involved in bone resorption. probes-drugs.org The balance between the activity of these two cell types is central to bone remodeling. Primary cultures allow for the investigation of a compound's direct impact on osteoblast proliferation, differentiation, and matrix mineralization, as well as osteoclastogenesis (formation of osteoclasts) and resorptive activity. Stem cells, including mesenchymal stem cells (MSCs) and hematopoietic stem cells (HSCs), are also key in bone regeneration and mobilization studies. probes-drugs.org

While general methodologies for culturing and analyzing primary osteoblasts and osteoclasts from sources like mouse bone tissue are well-established, specific detailed research findings or quantitative data tables pertaining directly to Semparatide's effects on primary cell culture systems were not extensively detailed in the publicly available search results.

Immortalized cell lines offer a consistent and readily available source of cells, making them ideal for high-throughput screening (HTS) campaigns. These cell lines can be engineered to express specific receptors, such as the parathyroid hormone type 1 receptor (PTH1R) which PTHrP and its analogs bind to. HTS allows for the rapid testing of thousands of compounds to identify those that modulate target activity, thereby accelerating the drug discovery process.

In the context of Semparatide, immortalized cell lines would typically be used to assess its binding affinity to PTH1R and its ability to activate downstream signaling pathways. While immortalized human endometrial stromal cell lines have been used for quantitative HTS in other contexts, specific detailed HTS data for Semparatide using immortalized cell lines were not found in the provided search results.

Advanced 3D cell culture systems and organoid models represent a significant advancement over traditional 2D cultures, providing a more accurate representation of the in vivo tissue architecture and microenvironment. These models can mimic complex cell-cell interactions, cellular barriers, and drug diffusion, which are crucial for understanding drug responses in a more physiological context. For bone remodeling research, 3D models can replicate the intricate interplay between osteoblasts, osteoclasts, and the extracellular matrix. Organoids, derived from primary tissue or stem cells, are capable of self-renewal, self-organization, and exhibit organ functionality, offering relevant models for developmental biology, disease modeling, and personalized medicine.

While 3D tumor spheroids and organoids are increasingly used to evaluate compound efficacy and disease mechanisms, specific detailed findings or data tables on Semparatide's performance in advanced 3D culture systems or organoid models were not available in the search results.

Biochemical and cell-based assays are fundamental for characterizing the molecular interactions of a compound and its effects on cellular signaling pathways. For a PTHrP analog like Semparatide, assays would typically measure its ability to activate the PTH1R, a G protein-coupled receptor (GPCR). Activation of GPCRs leads to the generation of second messengers such as cyclic adenosine (B11128) monophosphate (cAMP) or intracellular calcium flux, which can be measured using various techniques like FRET biosensors or reporter gene assays. These assays provide insights into the affinity of a drug-receptor interaction and the subsequent activation or inhibition of downstream signaling cascades, including phosphorylation events and gene expression changes.

While the general principles of these assays are well-documented, specific detailed results or data tables illustrating Semparatide's receptor activation or downstream signaling profiles from such assays were not explicitly provided in the search results.

Illustrative Table: Typical In Vitro Assay Parameters for PTHrP Analogs

| Assay Type | Target Cells/System | Key Parameters Measured | Expected Outcome (General for PTHrP Analogs) | Semparatide Specific Data (Not Publicly Available) |

| Primary Osteoblast Culture | Primary mouse/human osteoblasts | Proliferation, Differentiation, Mineralization | Increased osteoblast activity | Detailed proliferation rates, differentiation markers, mineralization quantification not found. |

| Primary Osteoclast Culture | Primary mouse/human osteoclasts | Osteoclastogenesis, Resorptive activity | Modulated osteoclast formation/activity | Detailed TRAP staining, resorption pit area not found. |

| PTH1R Activation Assay (Cell-based) | Cells expressing PTH1R | cAMP accumulation, Calcium flux | Agonist activity at PTH1R, dose-response | Specific EC50 values or maximal response data not found. |

| High-Throughput Screening | Immortalized cell lines | Compound activity, hit identification | Identification of active compounds | Specific screening hit rates or compound profiles not found. |

| 3D Bone Organoid Model | Stem cell-derived organoids | Bone matrix formation, cellular organization | Enhanced bone tissue development | Detailed morphological or functional data not found. |

In Vivo Preclinical Animal Models for Efficacy and Translational Studies

In vivo preclinical animal models are indispensable for evaluating the efficacy of a compound in a living system, assessing its impact on complex physiological processes, and determining its translational potential to human conditions.

Rodent models, particularly mice and rats, are widely used in preclinical bone research due to their genetic manipulability, cost-effectiveness, and physiological similarities to humans in terms of bone biology. The ovariectomized (OVX) rat model is a well-established and frequently utilized model for studying postmenopausal osteoporosis and bone loss, as it effectively mimics the estrogen deficiency-induced bone changes observed in humans. This model allows for the investigation of a compound's ability to prevent bone loss, enhance bone formation, or improve bone quality and strength. Fisher rats (e.g., F344 background) are also used in various research contexts, including studies on bone and inflammation.

Preclinical studies involving Semparatide in animal models have indicated its effectiveness. Specifically, experiments on animals demonstrated that Semparatide was an effective therapy for preventing impaired bone healing caused by prednisone (B1679067). wikidoc.org This suggests a positive impact on bone repair processes in compromised conditions. While this finding highlights the compound's potential in vivo, detailed quantitative data, such as bone mineral density (BMD) measurements, histomorphometric analyses, or biomechanical strength data from specific rodent models (e.g., ovariectomized rats, Fisher rats) directly attributable to Semparatide were not presented in the publicly available search results. wikidoc.org

Illustrative Table: Typical In Vivo Efficacy Endpoints in Rodent Bone Models

| Model Type | Primary Application | Key Endpoints Measured | Expected Outcome (General for Bone Anabolics) | Semparatide Specific Data (Not Publicly Available) |

| Ovariectomized (OVX) Rat | Postmenopausal osteoporosis, bone loss | Bone Mineral Density (BMD), Bone Volume/Trabecular Thickness, Bone Strength (biomechanical testing), Bone Formation Rate (BFR) | Increased BMD, improved bone architecture, enhanced bone strength | General statement of effectiveness in preventing impaired bone healing wikidoc.org, but no specific numerical data. |

| Healthy Rodent (e.g., Rat) | General bone formation, fracture healing | Fracture callus formation, bone regeneration, bone healing time | Accelerated fracture healing, increased bone formation | Effectiveness in preventing impaired bone healing caused by prednisone wikidoc.org, but no specific numerical data. |

Non-Rodent Animal Models in Specialized Applications

Non-rodent animal models play a crucial role in preclinical research, particularly in drug development and the evaluation of bone regenerative therapies, providing insights that complement rodent studies mdpi.comaltasciences.comatlantic-bone-screen.com. These models, including rabbits, dogs, sheep, and non-human primates, offer advantages such as larger body size, longer lifespan, and physiological similarities to humans, which can be beneficial for assessing drug effects and safety profiles mdpi.comaltasciences.comminipigs.dk. For bone research, non-rodent models are utilized for intermediate and advanced testing of osteoinductive devices and therapies, often involving critical-size defect models or posterolateral spinal fusion (PLF) models mdpi.com. For instance, dog and sheep segmental defect models are employed for advanced evaluation of bone regeneration, with defect sizes ranging from 20-25 mm and observation periods typically extending from 12 to 24 weeks mdpi.com.

While non-rodent models are integral to comprehensive preclinical assessment in bone biology, specific research findings detailing the application of Semparatide in non-rodent animal models for specialized bone applications were not found in the provided information. Such studies would typically assess parameters like bone formation, bone mineral density, and microarchitectural changes over time.

Imaging Modalities for Bone Microarchitecture Assessment in Preclinical Models

The assessment of bone microarchitecture is critical in preclinical models to understand the structural organization of bone tissue, including the arrangement of trabeculae in spongy bone and the porosity of cortical bone screenmybones.com. Good microarchitecture is essential for bone strength and fracture resistance, independent of bone density screenmybones.com. Advances in imaging techniques allow for a more comprehensive understanding of bone strength and fracture risk screenmybones.com.

Micro-computed tomography (micro-CT) is a high-resolution tomographic imaging technique commonly used in preclinical research for in vivo investigations in small animals like mice and rats nih.gov. It enables direct quantification of cancellous bone microarchitecture with resolutions below 100 microns in three dimensions nih.gov. Micro-CT is particularly valuable for osteoporosis research as a non-destructive, 3D alternative to histomorphometric analysis, providing insights into bone microarchitecture changes due to aging or interventions nih.gov. High-resolution peripheral quantitative computed tomography (HR-pQCT) is another non-invasive, low-radiation modality that assesses volumetric bone mineral density and microarchitecture in the peripheral skeleton, such as the distal radius and tibia nih.govmedrxiv.org. This technique allows for direct and standardized measurements of bone density and microarchitecture at high resolutions medrxiv.org.

Despite the importance of these imaging modalities in preclinical bone research, no specific data or studies were identified that detail the use of micro-CT or HR-pQCT to assess the effects of Semparatide on bone microarchitecture in preclinical models.

Evaluation of Bone Anabolic Responses in Vivo

Evaluation of bone anabolic responses in vivo is a cornerstone of preclinical research for compounds intended to promote bone formation. Anabolic agents for osteoporosis, such as teriparatide and abaloparatide, are known to increase bone density, improve bone strength, and reduce fracture risk by primarily increasing osteoblastic bone formation nih.gov. These agents create an "anabolic window" where bone formation predominates over resorption, particularly in the initial months of treatment nih.govecmjournal.org. Preclinical studies often involve assessing parameters like bone mineral density (BMD) changes, bone turnover markers, and histomorphometric evidence of increased bone formation nih.govorthobullets.comnih.gov. For example, studies on abaloparatide and teriparatide in mice have compared their effects on bone anabolic windows and BMD gains, indicating that frequent administration can enhance these effects nih.gov.

While Semparatide is mentioned in the context of other agonists like teriparatide wikidoc.org, specific detailed research findings on Semparatide's direct in vivo bone anabolic responses, including quantitative data on BMD changes, bone formation markers, or comparative studies with other anabolic agents, were not found in the provided search results.

Omics Technologies in Preclinical Biomarker Discovery

Omics technologies, encompassing genomics, transcriptomics, proteomics, and metabolomics, have revolutionized preclinical research by offering high-throughput, comprehensive insights into biological systems at a molecular level scielo.org.mxbiobide.comnih.gov. These technologies are instrumental in elucidating disease mechanisms, identifying genetic variations, and discovering biomarkers that indicate disease presence, progression, or treatment response scielo.org.mxbiobide.com. In the preclinical setting, omics approaches provide a deeper understanding of biological processes and drug responses, accelerating drug discovery and development biobide.com.

Transcriptomic and Proteomic Profiling of Target Tissues

Transcriptomic and proteomic profiling involve the large-scale quantification of gene expression (mRNA) and proteins, respectively, in target tissues nih.gov. These approaches are powerful for identifying key players in biological processes, including bone loss, and for discovering novel biomarkers mdpi.complos.orgnih.gov. Proteomic analyses, often using mass spectrometry, can identify proteins associated with changes in bone mineral density and provide insights into molecular mechanisms of bone remodeling mdpi.complos.org. While mRNA abundance is not always directly correlated with protein abundance, integrated spatial transcriptomic and proteomic analyses can provide a more comprehensive understanding of functional microenvironments within tissues biorxiv.org. Despite the increasing application of these methods in bone research, particularly for understanding extracellular matrix proteins and signaling peptides, proteomic studies in skeletal tissues have been relatively limited compared to genomics and transcriptomics due to the complex, dense, and mineralized matrix of bone plos.orgnih.gov.

No specific research findings detailing transcriptomic or proteomic profiling of target tissues in response to Semparatide were identified in the provided search results. Such studies would typically involve analyzing gene expression patterns and protein changes in bone or related tissues after Semparatide administration to understand its molecular mechanism of action.

Metabolomics in Preclinical Drug Response Prediction

Metabolomics, the large-scale detection and analysis of small molecules (metabolites) in biological media, is emerging as a powerful tool in preclinical drug safety assessment and for predicting drug responses researchgate.netmdpi.comuni-konstanz.de. By analyzing the metabolome, researchers can gain direct insights into biochemical activity and perturbations caused by drugs, identifying early biomarkers of toxicity and understanding metabolic pathways disrupted by compounds uni-konstanz.de. Pharmacometabolomics, a subfield, integrates environmental and genetic factors to predict individual drug therapeutic responses based on baseline metabolic levels mdpi.com. This approach has shown promise in predicting pharmacokinetics, pharmacodynamics, and discovering drug biomarkers, contributing to the realization of precise drug administration mdpi.commdpi.com. Metabolomics can also help anchor omics-derived adverse outcome pathways (AOPs) to adverse outcomes, strengthening causal links between key events uni-konstanz.de.

However, specific research findings detailing the use of metabolomics for preclinical drug response prediction related to Semparatide were not found in the provided search results.

Integrated Systems Biology Approaches for Translational Insights

Integrated systems biology approaches combine various omics data (genomics, transcriptomics, proteomics, metabolomics) and computational modeling to provide a holistic view of biological systems nih.govnih.govmayo.eduembopress.org. This multidisciplinary framework aims to unravel complex molecular mechanisms and pathophysiological roots of diseases, leading to a better understanding of drug modes of action, drug responses, and therapeutic treatments mayo.edu. Translational systems biology, in particular, focuses on creating computational models with an a priori focus on rapid clinical application, including in silico clinical trials, patient diagnostics, and rational drug design nih.govfrontiersin.org. By integrating multi-omics data and employing network analysis, these approaches can identify network signatures and prioritize candidate therapeutic targets, distinguishing between adaptive and deregulated processes in disease embopress.org. This integrated approach is crucial for translating preclinical findings into clinical insights and advancing personalized medicine nih.govmayo.edu.

No specific integrated systems biology studies involving Semparatide for gaining translational insights were identified in the provided search results.

Advanced Synthetic Strategies and Analytical Characterization Techniques for Semparatide

Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Methodologies

The synthesis of complex peptides like Semparatide typically employs either Solid-Phase Peptide Synthesis (SPPS) or solution-phase methodologies, or a combination thereof. Both approaches offer distinct advantages and are chosen based on the peptide's length, complexity, and desired scale of production.

Solid-Phase Peptide Synthesis (SPPS) SPPS is a widely used and highly efficient method for peptide synthesis, particularly for longer sequences such as Semparatide. In SPPS, the peptide chain is elongated by sequentially adding amino acid residues to a growing chain that is covalently attached to an insoluble polymeric resin. This method simplifies purification steps, as excess reagents and by-products can be removed by simple washing and filtration, eliminating the need for purification after each coupling step. wikidoc.org The C-terminal amino acid is typically anchored to the resin, and subsequent amino acids are added in a stepwise manner towards the N-terminus. Common protecting group strategies, such as Boc (t-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), are employed to protect the α-amino group during coupling reactions and are selectively removed to allow for the attachment of the next amino acid. The final peptide is cleaved from the resin, usually under acidic conditions, which also removes side-chain protecting groups.

Solution-Phase Methodologies Solution-phase peptide synthesis involves carrying out reactions in a homogeneous solution. This method is often preferred for the synthesis of shorter peptides or for the preparation of peptide fragments that can then be coupled together (fragment condensation) to form longer sequences. While requiring purification after each coupling step, solution-phase synthesis can offer advantages in terms of scalability and the ability to monitor reactions more directly using conventional analytical techniques. For a peptide of Semparatide's length, a hybrid approach combining SPPS for individual fragments followed by solution-phase ligation might be considered to overcome limitations associated with very long SPPS sequences, such as decreasing yields and accumulation of truncated or deletion peptides.

Purity Assessment and Impurity Profiling

Ensuring the high purity of a synthetic peptide like Semparatide is paramount for its intended use and for accurate research findings. Purity assessment and impurity profiling are critical analytical steps. Impurities in synthetic peptides can arise from various sources during synthesis, including incomplete coupling reactions, side reactions (e.g., racemization, deamidation, oxidation), and incomplete deprotection. Common impurities include truncated sequences, deletion peptides, modified amino acid residues, and residual protecting groups. google.com

Purity is typically expressed as a percentage of the desired peptide relative to the total peptide-related material. Impurity profiling involves identifying and quantifying all related substances present in the sample. This comprehensive analysis is essential to ensure that the final product meets stringent quality standards and to understand the potential impact of any impurities. For pharmaceutical applications, regulatory guidelines often specify strict limits for known and unknown impurities.

Quantitative Analytical Methodologies

A suite of quantitative analytical methodologies is employed for the precise characterization and quantification of Semparatide. These techniques provide detailed information regarding its identity, purity, and concentration.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of peptides, including Semparatide. google.comgoogleapis.comwikidoc.org HPLC separates components of a mixture based on their differential interaction with a stationary phase and a mobile phase. For peptides, reversed-phase HPLC (RP-HPLC) is most commonly used, employing C18 columns and mobile phases consisting of aqueous buffers (e.g., trifluoroacetic acid in water) and organic solvents (e.g., acetonitrile). The elution profile, monitored by UV detection (typically at 214 nm for peptide bonds), provides a chromatogram where each peak corresponds to a component in the sample. The area under the peak is directly proportional to the concentration of the analyte, allowing for precise quantification of Semparatide and its impurities.

Table 1: Illustrative RP-HPLC Conditions for Peptide Analysis

| Parameter | Typical Range/Setting |

| Column Type | C18 (e.g., 2.1 x 150 mm, 3.5 µm particle size) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Flow Rate | 0.2 - 1.0 mL/min |

| Gradient | Linear gradient (e.g., 5-60% B over 30-60 min) |

| Detection | UV at 214 nm |

| Column Temperature | 25-40 °C |

| Injection Volume | 5-20 µL |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, utilizing smaller particle size columns (typically < 2 µm) and higher operating pressures. google.com UPLC offers significant advantages for peptide analysis, including improved resolution, increased speed, and enhanced sensitivity compared to conventional HPLC. The higher efficiency of UPLC columns allows for better separation of closely related impurities, which is crucial for comprehensive impurity profiling of complex peptides like Semparatide. This leads to more accurate quantification and a clearer understanding of the sample's composition.

Table 2: Comparative Advantages of UPLC over HPLC for Peptide Analysis

| Feature | HPLC | UPLC |

| Particle Size | 3-5 µm | < 2 µm |

| Pressure | Up to 400 bar | Up to 1000+ bar |

| Resolution | Good | Excellent (higher peak capacity) |

| Analysis Time | Longer (e.g., 30-60 min) | Shorter (e.g., 5-15 min) |

| Sensitivity | Good | Enhanced |

| Solvent Consumption | Higher | Lower |

Mass Spectrometry (MS) and Coupled Techniques (e.g., UPLC-MS/MS)

Mass Spectrometry (MS) is an indispensable tool for the characterization of peptides, providing definitive information about molecular weight and sequence. When coupled with chromatographic techniques, such as UPLC-MS or UPLC-MS/MS, it becomes a powerful platform for both qualitative and quantitative analysis of Semparatide. wikidoc.org

Molecular Weight Confirmation : MS accurately determines the molecular mass of Semparatide, confirming its identity and detecting the presence of modified forms (e.g., oxidized, deamidated peptides) by their altered mass.

Sequence Verification : Tandem mass spectrometry (MS/MS) allows for the fragmentation of the peptide ion and analysis of the resulting fragment ions. This fragmentation pattern can be used to confirm the amino acid sequence of Semparatide and to identify any sequence variants or errors.

Impurity Identification : UPLC-MS/MS is particularly effective for impurity profiling. By separating components chromatographically and then subjecting them to MS/MS, even low-level impurities can be identified and characterized based on their exact mass and fragmentation patterns. This is crucial for understanding the nature of synthetic by-products.

Quantitative Analysis : While primarily a qualitative tool for identity, MS can also be used for quantitative analysis, especially in conjunction with stable isotope-labeled internal standards, providing high specificity and sensitivity for Semparatide quantification in complex matrices.

Thin Layer Chromatography (TLC) for Qualitative Analysis

Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective qualitative analytical method. wikidoc.org While not providing the quantitative precision of HPLC or UPLC, TLC is valuable for initial purity checks, reaction monitoring during synthesis, and assessing the presence of major impurities. In TLC, the sample is spotted onto a stationary phase (e.g., silica (B1680970) gel) coated on a plate, and a mobile phase moves up the plate by capillary action, separating components based on their differential affinities. Peptides can be visualized using specific spray reagents (e.g., ninhydrin). For Semparatide, TLC could be used to quickly assess the completion of coupling reactions or the presence of unreacted starting materials during its synthesis, providing immediate feedback to synthetic chemists.

Theoretical Chemistry and Computational Biophysics of Semparatide

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are powerful computational tools used to model the motions and interactions of molecules over time, providing insights into their thermodynamics and kinetics parssilico.com. For a peptide like Semparatide, MD simulations would be employed to explore its conformational landscape, stability, and dynamic behavior in various environments, such as aqueous solutions or in the presence of lipid membranes.

Purpose : MD simulations aim to capture the essential motions and fluctuations of molecules that are important for their function and binding parssilico.com. For peptides, this includes understanding their flexibility, how they fold or unfold, and the transitions between different stable conformations nih.govdovepress.com.

Methodology : In an MD simulation, atoms and molecules are allowed to interact for a fixed period, following classical equations of motion. The forces between particles are calculated using a force field, and the trajectory of each particle is determined by integrating these forces over time. The duration of MD simulations can range from nanoseconds to microseconds or even milliseconds, depending on the complexity of the system and the events being studied parssilico.comdovepress.com.

Expected Insights for Semparatide : If applied to Semparatide, MD simulations would reveal its preferred conformations, the flexibility of its backbone and side chains, and how these conformations change in response to environmental factors like temperature or solvent nih.govmdpi.com. This analysis could involve metrics such as Root Mean Square Deviation (RMSD) to assess structural stability, Radius of Gyration (Rg) to describe compactness, and analysis of hydrogen bonding networks or solvent accessibility nih.govdovepress.commdpi.com.

While MD simulations are routinely applied to peptides to understand their dynamic behavior, specific published data detailing the conformational analysis of Semparatide via MD simulations were not found in the conducted searches.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on quantum mechanics, provide a detailed understanding of a molecule's electronic structure, energy levels, and reactivity quantumzeitgeist.comscirp.org. These calculations are fundamental for predicting properties that are difficult to measure experimentally, such as bond energies, charge distributions, and spectroscopic parameters.

Purpose : For a peptide like Semparatide, quantum chemical calculations would be used to determine its electronic properties, including frontier molecular orbitals (HOMO and LUMO), electrostatic potential surfaces, and atomic charges scirp.orgimist.mamdpi.com. These properties are critical for understanding how the peptide might react with other molecules or participate in electron transfer processes quantumzeitgeist.comscirp.org.

Methodology : Common methods include Density Functional Theory (DFT) and ab initio methods (e.g., Hartree-Fock, MP2) scirp.orgmdpi.comaspbs.com. These methods solve the Schrödinger equation for the molecule, providing insights into its electronic configuration and stability quantumzeitgeist.com. Calculations can determine ionization potentials, electron affinities, chemical hardness, and electrophilicity indices, which are global reactivity descriptors scirp.org. Local reactivity can be assessed using Fukui functions, indicating sites prone to nucleophilic or electrophilic attack scirp.orgimist.ma.

Expected Insights for Semparatide : Applying quantum chemical calculations to Semparatide would allow for the prediction of its most reactive sites, its propensity to donate or accept electrons, and the stability of its various functional groups. This information is invaluable for understanding its potential chemical transformations and interactions with biological targets.

Specific quantum chemical calculation results for the electronic structure and reactivity of Semparatide were not identified in the available search results.

Advanced Docking and Molecular Recognition Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., Semparatide) to another (the receptor, typically a protein) when bound to form a stable complex ijcrt.org. Molecular recognition, the underlying principle, refers to the specific non-covalent interactions between two or more molecules ijcrt.orgnih.gov.

Purpose : Docking studies aim to predict the binding mode and affinity of a ligand to its target, which is crucial in drug discovery for identifying potential therapeutic candidates parssilico.comijcrt.org.

Methodology : Docking algorithms explore various poses (orientations and conformations) of the ligand within the receptor's binding site and score them based on an energy function to identify the most stable binding pose ijcrt.orgmdpi.com. Both rigid and flexible docking approaches exist, with flexible docking accounting for conformational changes in the ligand and sometimes the receptor upon binding ijcrt.orgmdpi.com.

Expected Insights for Semparatide : For Semparatide, docking studies would predict how it binds to specific protein targets, identifying key amino acid residues involved in the interaction, the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges), and an estimation of binding affinity ijcrt.org.

Predicting ligand-protein interactions is a core application of molecular docking and related computational methods.

Purpose : To determine the specific binding sites, binding modes, and approximate binding strengths of a peptide (ligand) with a protein nih.gov. This is critical for understanding its mechanism of action and for designing modified peptides with improved properties frontiersin.org.

Methodology : This often involves a combination of docking simulations, followed by refinement using MD simulations and free energy calculations (e.g., MM/GBSA or MM/PBSA) to provide more accurate binding affinity predictions frontiersin.orgnih.govrsc.org. Advanced AI models are also being developed to predict molecular interactions with high accuracy nvidia.com.

Expected Insights for Semparatide : If Semparatide's target protein(s) were known, these studies would provide detailed atomic-level descriptions of the binding interface, highlighting critical residues for binding, and potentially suggesting modifications to enhance or alter its specificity and affinity.

Computational screening involves using computational methods to rapidly evaluate large libraries of compounds (or peptides) for their potential to interact with a target.

Purpose : To identify novel peptide candidates with desired binding properties from a vast pool of possibilities, significantly accelerating the early stages of lead discovery and optimization frontiersin.orglifechemicals.com.

Methodology : This typically involves high-throughput virtual screening, where docking algorithms are used to screen large databases of peptides against a target protein lifechemicals.com. Peptides are ranked based on their predicted binding scores, and the top-scoring candidates are selected for further, more detailed analysis or experimental validation lifechemicals.com.

Expected Insights for Semparatide : If Semparatide were part of a peptide library, computational screening could identify it (or similar peptides) as a potential binder to a specific target. Conversely, if Semparatide is a lead compound, screening of its derivatives could identify optimized variants.

No specific computational screening data involving Semparatide or its derivatives were found in the provided search results.

Cheminformatics and Bioinformatics for Peptide Design and Optimization

Cheminformatics and bioinformatics are interdisciplinary fields that apply computational and statistical methods to chemical and biological data, respectively, to solve problems in drug discovery and development jpt.comneovarsity.org. For peptides, these fields are integral to rational design and optimization.

Purpose : To leverage large datasets of chemical and biological information to design novel peptides, predict their properties (e.g., stability, solubility, manufacturability), and optimize existing lead structures jpt.comneovarsity.orgnih.gov.

Methodology :

Cheminformatics : Utilizes computational tools to analyze chemical structures and properties, predict ADME (Absorption, Distribution, Metabolism, Excretion) properties, and optimize physicochemical characteristics neovarsity.org. This includes quantitative structure-activity relationship (QSAR) models and molecular descriptors.

Bioinformatics : Focuses on biological sequences (amino acid sequences), structures, and functions jpt.comnih.gov. It involves sequence alignment, homology modeling, de novo peptide design, and prediction of secondary and tertiary structures mdpi.comfrontiersin.org. Tools can assess manufacturability, stability, and potential sequence optimizations jpt.com.

Specific applications of cheminformatics and bioinformatics for the design and optimization of Semparatide were not found in the search results.

Prediction of Molecular Interactions in Complex Biological Systems

Purpose : To predict the broader network of molecular interactions (e.g., protein-protein interactions, protein-DNA/RNA interactions, interactions with membranes or other small molecules) that a peptide might engage in within a cellular context nvidia.comunl.ptbioscipublisher.compnnl.govnih.gov.

Methodology : This involves integrating various computational techniques, including large-scale molecular dynamics simulations of multi-component systems, network biology approaches, and advanced machine learning/AI models nvidia.combioscipublisher.compnnl.gov. Techniques like AlphaFold and related models are advancing the ability to predict protein structures and their complexes, which is foundational for predicting interactions nvidia.combioscipublisher.comnih.gov. Computational tools can also estimate binding affinities in complex systems unl.pt.

Expected Insights for Semparatide : For Semparatide, this level of analysis would aim to predict its potential off-target interactions, its influence on cellular pathways, and its behavior within the dynamic environment of a cell. This could involve identifying protein-protein interaction (PPI) hotspots that Semparatide might modulate, or how it might influence signaling networks pnnl.govnih.govelifesciences.org.

While the general importance of predicting molecular interactions in complex biological systems is well-recognized, specific studies detailing Semparatide's interactions within such complex systems were not identified in the conducted searches.

Emerging Research Directions and Translational Perspectives for Semparatide

Exploration of Novel Therapeutic Indications Beyond Current Preclinical Focus

While the primary therapeutic target for PTH analogues like Semparatide is osteoporosis, their anabolic effects on bone suggest potential applications in a variety of other clinical contexts. wikipedia.orgnih.govdrugbank.compatsnap.comhra.nhs.uk Building on the research into existing PTH analogues, several novel indications for Semparatide could be explored:

Fracture Healing: The bone-forming properties of PTH analogues could be harnessed to accelerate the healing of complex or non-union fractures. mdpi.com Studies with other PTH analogues have shown promise in this area, suggesting a potential role for Semparatide in orthopedic trauma.

Osteogenesis Imperfecta: This genetic disorder characterized by brittle bones could potentially be treated with anabolic agents that stimulate bone formation. youtube.com Clinical trials with teriparatide in adults with osteogenesis imperfecta have been conducted to evaluate its potential to increase bone mineral density. youtube.com

Hypoparathyroidism: As a PTH analogue, Semparatide could serve as a hormone replacement therapy for individuals with hypoparathyroidism, a condition characterized by insufficient PTH production. mdpi.com

Dental and Maxillofacial Applications: The ability to stimulate localized bone growth could be beneficial in dental implantology, periodontal regeneration, and the healing of maxillofacial defects.

Development of Modified Analogues with Enhanced Pharmacological Profiles

To improve upon existing therapies, the development of modified analogues of Semparatide with enhanced pharmacological profiles is a key area of research. These modifications could aim to:

Increase Potency and Efficacy: Subtle changes in the amino acid sequence can lead to analogues with higher binding affinity for the PTH receptor 1 (PTHR1), resulting in a more robust anabolic response. oup.comresearchgate.net

Extend Half-Life: The development of long-acting PTH analogues (LA-PTH) could reduce the frequency of administration, improving patient convenience and adherence. nih.gov This can be achieved through various strategies, including amino acid substitutions and conjugation to larger molecules.

Improve Receptor Selectivity: Modifying the peptide structure can alter its interaction with different conformations of the PTHR1, potentially leading to a more favorable balance between anabolic and catabolic effects. nih.govnih.gov

Table 1: Examples of Modifications in PTH/PTHrP Analogues and Their Potential Effects

| Modification Strategy | Example | Potential Enhancement |

| Amino Acid Substitution | Substitution at key residues | Increased receptor binding affinity and signaling |

| Hybrid Peptides | Combining sequences from PTH and PTHrP | Altered receptor activation and duration of action |

| Chemical Modification | Pegylation | Extended plasma half-life |

This table is illustrative and based on general strategies for peptide drug development.

Integration of Artificial Intelligence and Machine Learning in Peptide Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and development of peptide therapeutics like Semparatide. These computational tools can be applied at various stages of the drug discovery pipeline:

Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify and validate novel therapeutic targets for bone disorders.

De Novo Peptide Design: ML models can be trained to design novel peptide sequences with desired pharmacological properties, such as high potency and stability.

Lead Optimization: AI can predict the effects of specific amino acid modifications on a peptide's activity and safety profile, accelerating the optimization process.

Predictive Modeling: In silico models can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of Semparatide analogues, reducing the need for extensive in vitro and in vivo testing.

Investigative Studies into Peptide Delivery Systems for Improved Bioavailability

A major challenge with peptide therapeutics is their poor oral bioavailability and short in vivo half-life, necessitating administration via injection. europa.eu Research into novel delivery systems for Semparatide is crucial to overcome these limitations and improve patient compliance. Potential areas of investigation include:

Oral Delivery Systems: Development of enteric-coated tablets or capsules that protect the peptide from enzymatic degradation in the stomach and enhance its absorption in the intestine.

Transdermal Delivery: Microneedle patches could provide a painless and convenient method for delivering Semparatide across the skin.

Nasal and Pulmonary Delivery: These routes offer a large surface area for absorption and could provide a non-invasive alternative to injections.

Injectable Hydrogels and Microspheres: These depot formulations could provide sustained release of Semparatide over weeks or months, reducing the frequency of administration.

Comparative Pharmacological Profiling with Other PTH/PTHrP Analogues (e.g., Teriparatide, Abaloparatide)

To establish the therapeutic potential of Semparatide, its pharmacological profile will need to be rigorously compared to existing PTH/PTHrP analogues, such as Teriparatide and Abaloparatide. These comparative studies, both preclinical and clinical, would assess:

Receptor Binding and Activation: Comparing the binding affinity and signaling pathways activated by Semparatide at the PTHR1 relative to other analogues.

Anabolic versus Catabolic Effects: Evaluating the relative effects on bone formation (osteoblast activity) and bone resorption (osteoclast activity).

Effects on Bone Mineral Density (BMD): Head-to-head clinical trials would be necessary to compare the effects on BMD at various skeletal sites. nih.govnih.govspringermedizin.de

Fracture Risk Reduction: The ultimate measure of efficacy would be the comparative ability to reduce the risk of vertebral and non-vertebral fractures. nih.govclinicaltrials.gov

Table 2: Comparative Features of Existing PTH/PTHrP Analogues

| Feature | Teriparatide | Abaloparatide |

| Analogue of | Parathyroid Hormone (PTH) wikipedia.org | Parathyroid Hormone-related Peptide (PTHrP) nih.gov |

| Mechanism of Action | Binds to PTHR1, stimulating bone formation nih.govdrugbank.compatsnap.com | Binds to PTHR1 with a different conformation, potentially leading to a more transient downstream signaling and a greater net anabolic effect nih.gov |

| Clinical Efficacy | Increases BMD and reduces fracture risk wikipedia.orgspringermedizin.de | Increases BMD and reduces fracture risk nih.gov |

This table provides a general overview and is not exhaustive.

Table of Mentioned Compounds

Q & A

Q. What frameworks support integrative analysis of omics data in Semparatide research?

- Methodological Answer : Combine transcriptomic, proteomic, and metabolomic datasets using pathway enrichment tools (e.g., Gene Ontology, KEGG). Apply machine learning (e.g., random forests) to identify predictive signatures of response. Validate multi-omics findings in functional assays (e.g., CRISPR interference) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.